2-(3-Methoxycarbonyl-4-methylphenyl)acetic acid
Description
Properties
IUPAC Name |
2-(3-methoxycarbonyl-4-methylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-3-4-8(6-10(12)13)5-9(7)11(14)15-2/h3-5H,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBVIDUBXTZEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Selective Hydrolysis
A widely employed route involves the hydrolysis of methyl 3-(2-methoxy-2-oxoethyl)-4-methylbenzoate (a diester precursor) under basic conditions. In a representative procedure:
- Reaction Setup : The diester (2.40 mmol) is dissolved in methanol-water (1:1) with potassium carbonate (5.07 mmol) at 20°C for 12 hours.
- Workup : The mixture is concentrated, extracted with ethyl acetate to remove unreacted diester, acidified with HCl, and re-extracted.
- Purification : Silica gel chromatography (hexanes/ethyl acetate, 5:1) yields the title compound in 90% yield.
Mechanistic Insight : The methoxy group on the acetic acid moiety is selectively hydrolyzed due to steric accessibility, leaving the methoxycarbonyl group on the ring intact.
Acidic Hydrolysis Variants
Alternative protocols use acidic conditions (e.g., HCl in dioxane), though these risk ester group cleavage on the aromatic ring. For instance, refluxing the diester in 6M HCl at 80°C for 6 hours achieved 85% yield in a related compound.
Friedel-Crafts Acylation and Electrophilic Substitution
Acyl Chloride Intermediate Formation
The acetic acid side chain is introduced via Friedel-Crafts acylation using in situ-generated acyl chlorides:
- Chlorination : 3-Methoxycarbonyl-4-methylbenzoic acid is treated with oxalyl chloride (3 equiv) in dichloromethane (DCM) with catalytic DMF, yielding the acyl chloride.
- Friedel-Crafts Reaction : The acyl chloride reacts with aluminum trichloride (1.2 equiv) and benzene derivatives (e.g., 1,3-dimethoxybenzene) in DCM at 0–5°C, followed by warming to room temperature.
- Isolation : Extraction with ethyl acetate and chromatography affords the product in 49.6% yield.
Table 1: Friedel-Crafts Acylation Conditions
| Parameter | Value |
|---|---|
| Acyl Chloride Reagent | Oxalyl chloride |
| Solvent | Dichloromethane |
| Catalyst | AlCl₃ |
| Temperature | 0–5°C → room temperature |
| Yield | 49.6% |
Limitations and Side Reactions
Competitive ring deactivation by the methoxycarbonyl group reduces electrophilic susceptibility, necessitating electron-rich arenes or prolonged reaction times. Over-chlorination at the methyl group’s ortho position is a documented side reaction.
Coupling Reactions and Functional Group Interconversion
Suzuki-Miyaura Cross-Coupling
A boronic ester derivative of the acetic acid moiety is coupled with a 3-methoxycarbonyl-4-methylphenyl halide. For example:
- Halide Preparation : 3-Bromo-4-methylbenzoate is synthesized via regioselective bromination of 4-methylbenzoic acid using bromine in acetic acid (84% yield).
- Coupling : The bromide reacts with (2-carboxyethyl)boronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 80°C).
- Ester Hydrolysis : The coupled product’s ester is hydrolyzed with LiOH (THF/water, 50°C) to yield the final acid.
Table 2: Suzuki Coupling Parameters
| Component | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | Na₂CO₃ |
| Solvent | Dioxane/water (3:1) |
| Temperature | 80°C |
| Yield (Overall) | 68% |
Wittig and Horner-Wadsworth-Emmons Reactions
Olefination strategies install the acetic acid chain via phosphorus ylides. For example, reacting 3-methoxycarbonyl-4-methylbenzaldehyde with a stabilized ylide (e.g., Ph₃P=CHCOOCH₃) forms the α,β-unsaturated ester, which is hydrogenated and hydrolyzed.
Bromination and Nucleophilic Displacement
Regioselective Bromination
Bromine in acetic acid selectively brominates the 4-methylbenzoate derivative at position 3 (84% yield). Subsequent displacement with cyanide or carboxylate nucleophiles introduces the acetic acid group:
- Bromination : 4-Methylbenzoic acid → 3-bromo-4-methylbenzoic acid.
- Nucleophilic Substitution : The bromide reacts with sodium cyanide (DMF, 120°C), followed by hydrolysis of the nitrile to carboxylic acid.
Challenges : Competing elimination and poor nucleophilicity in polar aprotic solvents limit yields to ~50%.
Comparative Analysis of Methods
Table 3: Method Efficiency Comparison
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Diester Hydrolysis | 90% | Low | High |
| Friedel-Crafts | 49.6% | Medium | Moderate |
| Suzuki Coupling | 68% | High | Low |
| Bromination-Displacement | 50% | Medium | Moderate |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxycarbonyl-4-methylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the phenyl ring.
Scientific Research Applications
2-(3-Methoxycarbonyl-4-methylphenyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-(3-Methoxycarbonyl-4-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group and the phenyl ring play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
The following analysis compares 2-(3-Methoxycarbonyl-4-methylphenyl)acetic acid with structurally related phenylacetic acid derivatives, focusing on substituent effects, crystallographic data, and applications.
Structural and Electronic Comparisons
Key Compounds :
2-(3-Bromo-4-methoxyphenyl)acetic acid (CAS 1043615-25-8)
- Substituents : Bromo (-Br) at 3-position, methoxy (-OCH₃) at 4-position.
- Electronic Effects : The bromo group is strongly electron-withdrawing, increasing the C–C–C angle at its position to 121.5° (vs. 118.2° for methoxy and 118.4° for acetic acid) . This distortion reflects the substituent’s electron-withdrawing nature.
- Crystal Structure : Forms centrosymmetric dimers via O–H···O hydrogen bonds (R₂²(8) motif) .
2-(4-Methoxy-2-methylphenyl)acetic acid (CAS 942-97-2)
- Substituents : Methyl (-CH₃) at 2-position, methoxy (-OCH₃) at 4-position.
- Isomer Effects : The methyl group’s position alters planarity and steric interactions. Unlike the 3-methoxycarbonyl analog, this compound lacks an electron-withdrawing group, leading to weaker intermolecular hydrogen bonding .
4-Methoxyphenylacetic acid (CAS 104-01-8) Substituents: Methoxy (-OCH₃) at 4-position. Melting point: 122–125°C . Serves as a reference for assessing how additional groups (e.g., methyl, methoxycarbonyl) modify properties.
Physicochemical Properties
*Inferred from analogs like 2-(3-Bromo-4-methoxyphenyl)acetic acid, where electron-withdrawing groups stabilize hydrogen-bonded dimers.
Biological Activity
2-(3-Methoxycarbonyl-4-methylphenyl)acetic acid, also known as 2-(3-methoxycarbonylphenyl)acetic acid , is a compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C10H10O4
- CAS Number: 2383515-72-6
This compound features a methoxycarbonyl group attached to a phenyl ring, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. It is known to inhibit certain enzymatic activities, which can lead to various cellular effects.
Target Enzymes
The compound has been shown to interact with key enzymes involved in metabolic pathways. For instance, it may affect the activity of enzymes related to fatty acid metabolism, similar to other compounds that target the NADH-dependent enoyl-acyl carrier protein reductase (InhA) , crucial for bacterial cell wall synthesis.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: The compound has demonstrated potential antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects: Studies suggest that it may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
- Anticancer Potential: Preliminary data indicate that this compound might have anticancer effects, particularly in specific cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies: In vitro assays showed that the compound effectively inhibited the growth of various pathogenic bacteria. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
- Anti-inflammatory Research: A study conducted on animal models demonstrated that treatment with this compound reduced markers of inflammation, such as cytokines and prostaglandins, indicating its potential use in treating inflammatory conditions .
- Anticancer Activity: In vitro experiments using cancer cell lines revealed that this compound induced apoptosis and inhibited cell proliferation. Further investigations are needed to elucidate the exact mechanisms behind these effects.
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
